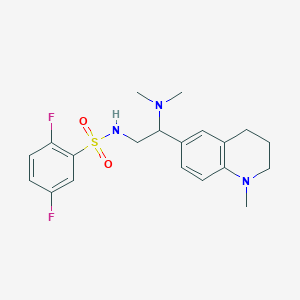

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide

Description

Introduction to RORγt as a Therapeutic Target in Autoimmune Pathology

T Helper 17 Cell Differentiation and Interleukin-17 Signaling Cascade Dysregulation

RORγt is a master transcription factor governing the differentiation of naïve CD4+ T cells into T helper 17 cells, a subset critical for host defense against extracellular pathogens but also implicated in autoimmune pathology. T helper 17 cell differentiation requires synergistic signaling from transforming growth factor-beta (TGF-β), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-23 (IL-23), which activate signal transducer and activator of transcription 3 (STAT3) and RORγt. Once differentiated, T helper 17 cells secrete IL-17A, IL-17F, IL-21, and IL-22, cytokines that recruit neutrophils, enhance epithelial barrier function, and amplify inflammatory responses.

Dysregulation of this pathway leads to excessive IL-17 production, driving tissue damage in autoimmune diseases. For example, in experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, RORγt-deficient mice show resistance to disease progression due to impaired T helper 17 cell development. Similarly, IL-17 neutralization reduces synovial inflammation in rheumatoid arthritis. However, biologics targeting IL-17 (e.g., secukinumab) exhibit variable efficacy, underscoring the need for upstream modulation of RORγt.

Key Molecular Interactions in T Helper 17 Differentiation

- STAT3 Activation : IL-6 and IL-23 induce STAT3 phosphorylation, which directly binds the Rorc promoter to upregulate RORγt expression.

- RORγt-Coactivator Complexes : RORγt recruits steroid receptor coactivators (SRCs) to initiate transcription of IL-17 and related cytokines.

- Cross-Regulation by Other T Helper Lineages : Interferon-gamma (IFN-γ) from T helper 1 cells and IL-4 from T helper 2 cells suppress RORγt via STAT1 and STAT6, respectively.

Table 1 : Core Signaling Pathways in T Helper 17 Differentiation

Structural Biology of RORγt Ligand-Binding Domain

The ligand-binding domain (LBD) of RORγt (residues 266–505) is a hydrophobic pocket that accommodates cholesterol derivatives and synthetic modulators. Structural studies reveal that the LBD comprises 12 alpha-helices (H1–H12) arranged in a three-layered sandwich fold, with helix H12 serving as a dynamic “lid” that regulates coactivator recruitment. Agonists stabilize H12 in an active conformation, enabling coactivator binding, while inverse agonists displace H12, promoting corepressor interactions.

Orthosteric vs. Allosteric Modulation

The orthosteric site, located deep within the LBD, binds endogenous ligands like 20α-hydroxycholesterol. Small-molecule inhibitors such as digoxin and ursolic acid compete with these ligands, disrupting coactivator binding. In contrast, allosteric modulators target peripheral sites, such as the helix 11–12 interface, to induce conformational changes without occupying the orthosteric pocket. For example, the compound SR2211 binds an allosteric site near H11, destabilizing H12 and reducing IL-17 transcription.

Structural Features of N-(2-(Dimethylamino)-2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl)-2,5-Difluorobenzenesulfonamide

This sulfonamide-based compound features a tetrahydroquinoline core linked to a difluorobenzenesulfonamide group, a scaffold known for high affinity to NRs. Molecular modeling suggests that the dimethylamino group engages polar residues (e.g., Arg364) in the LBD, while the fluorinated benzene ring occupies a hydrophobic subpocket near H11. Unlike orthosteric inhibitors, this compound may stabilize H11′ in a disordered conformation, thereby preventing coactivator recruitment.

Table 2 : Comparative Analysis of RORγt Inhibitors

Critical Residues for Ligand Interaction

- Arg364 : Forms salt bridges with sulfonamide groups.

- Leu391 : Hydrophobic interactions with fluorinated aryl rings.

- Tyr502 : π-stacking with tetrahydroquinoline core.

The plasticity of the LBD, particularly in helices H11 and H12, allows for diverse binding modes. For instance, digoxin binds in a flipped orientation compared to cholesterol, highlighting the domain’s adaptability. This flexibility complicates drug design but also enables targeting of isoform-specific pockets to minimize off-target effects.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F2N3O2S/c1-24(2)19(15-6-9-18-14(11-15)5-4-10-25(18)3)13-23-28(26,27)20-12-16(21)7-8-17(20)22/h6-9,11-12,19,23H,4-5,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIVOPCKNYNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, interactions with biological targets, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by:

- Tetrahydroquinoline moiety: This component is known for its diverse biological activities.

- Dimethylamino group: This functional group enhances the compound's solubility and may influence its interaction with biological targets.

- Difluorobenzenesulfonamide group: The presence of fluorine atoms can affect the compound's electronic properties and binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation: The dimethylamino group allows for hydrogen bonding with receptors, potentially modulating their activity. This interaction could lead to altered signaling pathways within cells.

- Protein Interactions: Molecular docking studies suggest that this compound can bind effectively to various proteins, influencing protein-protein interactions and possibly leading to downstream biological effects.

Table 1: Biological Activity Summary

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP enzymes (CYP1A2, CYP3A4) | |

| Receptor Binding | Modulates activity of GPCRs | |

| Antiproliferative | Exhibits cytotoxic effects on cancer cells |

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells at micromolar concentrations. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings suggest potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Heterocyclic Cores

(a) (2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247)

- Core: Aromatic quinoline with a pyrazole substituent.

- Key differences: The quinoline in BP 1247 is fully aromatic, limiting flexibility compared to the tetrahydroquinoline in the target compound. The pyrazole group may confer distinct binding interactions (e.g., π-π stacking) absent in the target compound.

- Potential application: Anticancer agents (quinoline derivatives often target kinases or DNA) .

(b) Metsulfuron-methyl (Ethyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Core : Triazine ring linked to a sulfonylurea group.

- Key differences: The triazine-sulfonylurea scaffold is typical in herbicides, unlike the tetrahydroquinoline-sulfonamide in the target compound. Lacks fluorinated aromatic rings, reducing lipophilicity.

- Application : Herbicide (inhibits acetolactate synthase in plants) .

Sulfonamides with Aminoalkyl Side Chains

(a) Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

Comparative Data Table

Research Implications and Limitations

- Structural Advantages of Target Compound: The tetrahydroquinoline core may improve binding to flexible protein pockets (e.g., GPCRs or kinases). Dimethylaminoethyl side chain could enhance blood-brain barrier penetration for CNS applications.

- Limitations: No direct biological data or synthesis routes are available in the provided evidence. Comparisons are speculative, based on structural analogs with divergent applications (e.g., pesticides vs. pharmaceuticals).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.